molecular formula C11H18O2S B13081580 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid

1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13081580
M. Wt: 214.33 g/mol
InChI Key: SWKAWXJQDUDWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₈O₂S It is characterized by a cyclobutane ring substituted with a cyclohexylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with cyclohexylthiol in the presence of a base to form the corresponding cyclohexylsulfanylcyclobutanone. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The cyclohexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or alkoxides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclohexylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with intracellular targets.

Comparison with Similar Compounds

1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclobutane-1,1-dicarboxylic acid: Lacks the cyclohexylsulfanyl group, making it less lipophilic and potentially less bioactive.

    Cyclohexylsulfanylacetic acid: Contains a similar cyclohexylsulfanyl group but differs in the carbon backbone structure, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of a cyclobutane ring and a cyclohexylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H18O2S

Molecular Weight

214.33 g/mol

IUPAC Name

1-cyclohexylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H18O2S/c12-10(13)11(7-4-8-11)14-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13)

InChI Key

SWKAWXJQDUDWQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2(CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.